molecular formula C8H15NO2 B118036 (R)-Isopropyl pyrrolidine-2-carboxylate CAS No. 158630-13-8

(R)-Isopropyl pyrrolidine-2-carboxylate

Cat. No. B118036
M. Wt: 157.21 g/mol
InChI Key: NAHHGJMBRWRITI-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Isopropyl pyrrolidine-2-carboxylate, also known as IPC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. IPC is a chiral molecule, meaning it has a non-superimposable mirror image, and can exist in two different forms: (R)-IPC and (S)-IPC. In

Mechanism Of Action

The exact mechanism of action of (R)-(R)-Isopropyl pyrrolidine-2-carboxylate is not fully understood. However, it is believed that (R)-(R)-Isopropyl pyrrolidine-2-carboxylate may act as a modulator of the γ-aminobutyric acid (GABA) system, which is involved in the regulation of neuronal activity in the brain. (R)-(R)-Isopropyl pyrrolidine-2-carboxylate has been shown to enhance GABAergic neurotransmission, which may contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

(R)-(R)-Isopropyl pyrrolidine-2-carboxylate has been shown to have various biochemical and physiological effects. In animal studies, (R)-(R)-Isopropyl pyrrolidine-2-carboxylate has been shown to improve cognitive function and memory retention, reduce anxiety-like behavior, and have antipsychotic effects. (R)-(R)-Isopropyl pyrrolidine-2-carboxylate has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using (R)-(R)-Isopropyl pyrrolidine-2-carboxylate in lab experiments is its high enantiomeric purity, which allows for precise control over the stereochemistry of reactions. (R)-(R)-Isopropyl pyrrolidine-2-carboxylate is also readily available and relatively inexpensive. However, one limitation of using (R)-(R)-Isopropyl pyrrolidine-2-carboxylate is its limited solubility in water, which may make it difficult to use in aqueous reactions.

Future Directions

There are several future directions for the study of (R)-(R)-Isopropyl pyrrolidine-2-carboxylate. One area of interest is the development of (R)-(R)-Isopropyl pyrrolidine-2-carboxylate as a potential drug candidate for the treatment of neurological disorders. Further studies are needed to fully understand the mechanism of action of (R)-(R)-Isopropyl pyrrolidine-2-carboxylate and its potential therapeutic effects. Additionally, the use of (R)-(R)-Isopropyl pyrrolidine-2-carboxylate as a chiral building block for the synthesis of complex molecules and as a chiral ligand for asymmetric catalysis is an area of ongoing research.

Synthesis Methods

(R)-(R)-Isopropyl pyrrolidine-2-carboxylate can be synthesized through a variety of methods, including asymmetric synthesis, resolution, and chiral pool synthesis. Asymmetric synthesis involves the use of chiral catalysts or reagents to selectively produce one enantiomer over the other. Resolution involves the separation of a racemic mixture into its individual enantiomers. Chiral pool synthesis involves the use of chiral starting materials to produce the desired enantiomer. One commonly used method for synthesizing (R)-(R)-Isopropyl pyrrolidine-2-carboxylate is asymmetric hydrogenation of pyrrolidine-2-carboxylic acid.

Scientific Research Applications

(R)-(R)-Isopropyl pyrrolidine-2-carboxylate has been studied for its potential applications in various scientific research areas, including medicinal chemistry, organic synthesis, and asymmetric catalysis. In medicinal chemistry, (R)-(R)-Isopropyl pyrrolidine-2-carboxylate has been investigated as a potential drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. In organic synthesis, (R)-(R)-Isopropyl pyrrolidine-2-carboxylate has been used as a chiral building block for the synthesis of complex molecules. In asymmetric catalysis, (R)-(R)-Isopropyl pyrrolidine-2-carboxylate has been used as a chiral ligand for the asymmetric hydrogenation of various substrates.

properties

CAS RN

158630-13-8

Product Name

(R)-Isopropyl pyrrolidine-2-carboxylate

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

propan-2-yl (2R)-pyrrolidine-2-carboxylate

InChI

InChI=1S/C8H15NO2/c1-6(2)11-8(10)7-4-3-5-9-7/h6-7,9H,3-5H2,1-2H3/t7-/m1/s1

InChI Key

NAHHGJMBRWRITI-SSDOTTSWSA-N

Isomeric SMILES

CC(C)OC(=O)[C@H]1CCCN1

SMILES

CC(C)OC(=O)C1CCCN1

Canonical SMILES

CC(C)OC(=O)C1CCCN1

Origin of Product

United States

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